molecular formula C11H12ClN5O2 B13362825 (S)-N-(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide

(S)-N-(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide

Katalognummer: B13362825
Molekulargewicht: 281.70 g/mol
InChI-Schlüssel: AZOOJAPLQWPPEU-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, and a hydroxypyrrolidine moiety, which can enhance its pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyrazolo[1,5-a]pyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors. The chlorination of the pyrazolo[1,5-a]pyrimidine core can be achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The hydroxypyrrolidine moiety can be introduced through nucleophilic substitution reactions, where a suitable hydroxypyrrolidine derivative reacts with the chlorinated pyrazolo[1,5-a]pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine moiety can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyrazolo[1,5-a]pyrimidine core or the pyrrolidine moiety.

    Substitution: The chlorine atom in the pyrazolo[1,5-a]pyrimidine core can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can introduce various functional groups, leading to a diverse range of derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: Its pharmacological properties can be explored for developing new therapeutic agents.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of (S)-N-(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydroxypyrrolidine moiety can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure and may exhibit similar biological activities.

    Hydroxypyrrolidine derivatives: Compounds with this moiety can have enhanced pharmacological properties.

Uniqueness

(S)-N-(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide is unique due to the combination of the pyrazolo[1,5-a]pyrimidine core and the hydroxypyrrolidine moiety. This combination can result in a compound with distinct biological activities and pharmacological properties, making it a valuable candidate for further research and development.

Eigenschaften

Molekularformel

C11H12ClN5O2

Molekulargewicht

281.70 g/mol

IUPAC-Name

(3S)-N-(5-chloropyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide

InChI

InChI=1S/C11H12ClN5O2/c12-9-2-4-17-10(15-9)8(5-13-17)14-11(19)16-3-1-7(18)6-16/h2,4-5,7,18H,1,3,6H2,(H,14,19)/t7-/m0/s1

InChI-Schlüssel

AZOOJAPLQWPPEU-ZETCQYMHSA-N

Isomerische SMILES

C1CN(C[C@H]1O)C(=O)NC2=C3N=C(C=CN3N=C2)Cl

Kanonische SMILES

C1CN(CC1O)C(=O)NC2=C3N=C(C=CN3N=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.